2-Hydroxy-4-pyridinecarboxaldehyde
Overview
Description
2-Hydroxy-4-pyridinecarboxaldehyde is an organic compound with the molecular formula C6H5NO2. It is a derivative of pyridine, where the hydrogen atom at the 4-position is replaced by a formyl group (–CHO) and the hydrogen atom at the 2-position is replaced by a hydroxyl group (–OH). This compound is known for its applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-pyridinecarboxaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-4-pyridine with an oxidizing agent to introduce the formyl group at the 4-position. Another method includes the use of 2-hydroxy-4-pyridinecarboxylic acid, which is then subjected to a reduction reaction to form the aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxy-4-pyridinecarboxylic acid.
Reduction: 2-Hydroxy-4-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-4-pyridinecarboxaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-pyridinecarboxaldehyde involves its ability to form Schiff bases with primary amines. This reaction is crucial in the formation of coordination complexes with transition metals, which can exhibit various biological activities. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxaldehyde: Lacks the hydroxyl group at the 2-position.
4-Pyridinecarboxaldehyde: Lacks the hydroxyl group at the 2-position.
2-Hydroxy-3-pyridinecarboxaldehyde: The formyl group is at the 3-position instead of the 4-position.
Uniqueness
2-Hydroxy-4-pyridinecarboxaldehyde is unique due to the presence of both the hydroxyl and formyl groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse derivatives compared to its analogs .
Biological Activity
2-Hydroxy-4-pyridinecarboxaldehyde (also known as 2-hydroxypyridine-4-carbaldehyde) is a compound with diverse biological activities, making it a subject of interest in various fields of research, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 123.11 g/mol
- CAS Number : 188554-13-4
The compound features a hydroxyl group and an aldehyde group attached to a pyridine ring, contributing to its reactivity and biological properties.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 14.2 ± 0.3 | 0.5 mg/mL |
Staphylococcus aureus | 16.2 ± 0.4 | 0.3 mg/mL |
Pseudomonas aeruginosa | 12.5 ± 0.2 | 0.7 mg/mL |
The results indicate a potent antibacterial effect, suggesting potential applications in developing new antimicrobial agents.
2. Antioxidant Activity
The compound has been evaluated for its antioxidant properties using various assays, including DPPH radical scavenging tests. It was found to exhibit higher antioxidant activity than ascorbic acid (Vitamin C), indicating its potential role in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) |
---|---|
Ascorbic Acid | 85% |
This compound | 92% |
This high level of antioxidant activity suggests that the compound could be beneficial in formulating dietary supplements or pharmaceuticals aimed at combating oxidative damage.
3. Enzyme Inhibition
This compound has shown promise as an inhibitor of certain enzymes, particularly urease. Urease inhibitors are valuable in treating conditions such as kidney stones and gastric ulcers.
Case Study: Urease Inhibition
A study evaluated the urease inhibitory activity of this compound, revealing significant inhibition with an IC50 value of approximately 25 µM. The structure-activity relationship analysis indicated that the presence of the hydroxyl group is critical for its inhibitory efficacy.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals effectively.
- Enzyme Binding : The compound's functional groups facilitate binding to active sites on enzymes, inhibiting their activity.
Properties
IUPAC Name |
2-oxo-1H-pyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-1-2-7-6(9)3-5/h1-4H,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDXMCNSHNXTRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363762 | |
Record name | 2-Hydroxy-4-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188554-13-4 | |
Record name | 2-Hydroxy-4-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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